molecular formula C11H11NO2S B183001 Ethyl 5-amino-1-benzothiophene-2-carboxylate CAS No. 25785-10-8

Ethyl 5-amino-1-benzothiophene-2-carboxylate

Cat. No. B183001
CAS RN: 25785-10-8
M. Wt: 221.28 g/mol
InChI Key: CHFISKGSWVIUIX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H11NO2S . It has a molecular weight of 221.28 . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 5-amino-1-benzothiophene-2-carboxylate is 1S/C11H11NO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 5-amino-1-benzothiophene-2-carboxylate is a solid at room temperature . It has a melting point of 92-95°C .

Scientific Research Applications

Ethyl 5-amino-1-benzothiophene-2-carboxylate: A Comprehensive Analysis

Medicinal Chemistry Antibacterial Agents: Ethyl 5-amino-1-benzothiophene-2-carboxylate derivatives have shown promising results as antibacterial agents. They exhibit inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The compound’s structure allows for modifications that can enhance its antibacterial properties, making it a valuable candidate for developing new antibiotics .

Medicinal Chemistry Anti-inflammatory Agents: Thiophene derivatives, including Ethyl 5-amino-1-benzothiophene-2-carboxylate, can act as anti-inflammatory agents. Their molecular framework is conducive to biological activity, which can be harnessed to treat inflammatory conditions .

Neuroscience Serotonin Antagonists: Compounds containing the thiophene nucleus have been used as serotonin antagonists. This application is particularly relevant in the treatment of neurological disorders such as Alzheimer’s disease, where serotonin modulation plays a crucial role .

Materials Science Organic Electronics: Benzothiophenes are integral in the field of materials science, especially in the development of organic electronics. Their electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Ethyl 5-amino-1-benzothiophene-2-carboxylate could potentially be used in the synthesis of such materials .

Synthetic Chemistry Building Blocks: The compound serves as a building block in synthetic chemistry for constructing more complex molecules. Its reactive sites allow for various chemical transformations, leading to the synthesis of diverse benzothiophene derivatives with potential applications across different fields .

Drug Development Pharmacophore: In drug development, Ethyl 5-amino-1-benzothiophene-2-carboxylate can be utilized as a pharmacophore. Its structure can be incorporated into drug candidates to improve their interaction with biological targets, enhancing efficacy and selectivity .

Chemical Research Halogen-Tolerant Synthesis: Recent advancements in chemical research have highlighted the halogen-tolerant synthesis of benzothiophenes. Ethyl 5-amino-1-benzothiophene-2-carboxylate could be synthesized using these methods, which are crucial for creating compounds with specific halogen substitutions .

Biochemistry Biologically Active Compounds: Thiophene-based analogs are increasingly recognized as a class of biologically active compounds. They play a significant role for medicinal chemists aiming to develop advanced compounds with diverse biological effects, including antitumor, antiviral, and antidiabetic activities .

Safety And Hazards

Ethyl 5-amino-1-benzothiophene-2-carboxylate is labeled with the GHS07 pictogram, indicating that it is an irritant . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 5-amino-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFISKGSWVIUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377452
Record name ethyl 5-amino-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-benzothiophene-2-carboxylate

CAS RN

25785-10-8
Record name ethyl 5-amino-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester (10.52 g, 41.89 mmol) and 10% Pd/C (1.1 g) in 450 mL of EtOH was hydrogenated under 1 atm of H2 for 4 d at rt. The reaction mixture was filtered and the filtrate was concentrated and dried to give 5-amino-benzo[b]thiophene-2-carboxylic acid ethyl ester as a green solid. A parallel reaction was preformed on 10.61 g of 5-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester in the same manner. A total of 18.37 g of 5-amino-benzo[b]thiophene-2-carboxylic acid ethyl ester was obtained. MS (EI): cal'd 222.0 (MH+), exp 222.2 (MH+). Procedure for Acylation
Quantity
10.52 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Raney Nickel (1 g) and hydrazine hydrate (3 ml) was added to ethyl 5-nitrobenzo[b]thiophene-2-carboxylate (25 g) (obtained as described in Syn. Comm., (1991), 21, 959-964) in ethanol (500 ml) at 60° C. A vigorous reaction ensued and the mixture refluxed. Further portions of Raney Nickel (1 g) and hydrazine hydrate (3 ml) were added at 10 minute intervals until a total of 15 ml had been added and the mixture was then refluxed for 90 minutes. The hot mixture was filtered and the filtrate evaporated. The residue was dissolved in hot ethanol (300 ml) and activated charcoal was added. The mixture was filtered and the filtrate evaporated to dryness to give ethyl 5-aminobenzo[b]thiophene-2-carboxylate (18 g) as a pale yellow solid. The solid was added to a stirred mixture of concentrated hydrochloric acid (50 ml) and water (130 ml) at -0C. A solution of sodium nitrite (5.6 g) in water (20 ml) was added slowly and then the mixture was allowed to stir at 0° C. for a further 30 minutes. A solution of potassium iodide (130 g) in water (200 ml) was then added. The mixture was allowed to warm to ambient temperature and then heated at 50° C. for 30 minutes. The mixture was allowed to cool, extracted with chloroform (150 ml) and the organic layer washed with sodium metabisulphite solution. The organic phase was dried (MgSO4) and evaporated to give a brown oil. The oil was purified by chromatography on silica using a gradient of hexane increasing to 10% ethyl acetate/hexane. The appropriate fractions were combined and evaporated to give ethyl 5-iodobenzo[b]thiophene-2-carboxylate (14 g) as an oil; NMR (d6 -DMSO): 1.35 (t, 3H), 4.4 (q, 2H), 7.8 (dd, 1H), 7.9 (d, 1H), 8.15 (s, 1H), 8.45 (d, 1H).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

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